molecular formula C24H21N3O5S2 B2474994 (E)-ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(2-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 612077-27-7

(E)-ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(2-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2474994
CAS No.: 612077-27-7
M. Wt: 495.57
InChI Key: SLVMWNQJQJUPCG-CPNJWEJPSA-N
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Description

The compound (E)-ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(2-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:

  • Position 2: A 2-nitrobenzylidene substituent in the E-configuration, introducing strong electron-withdrawing effects and planar geometry.
  • Position 6: An ethyl ester group, influencing solubility and metabolic stability.
  • Position 7: A methyl group, modulating steric effects.

This scaffold is synthetically accessible via cyclocondensation of Biginelli adducts with chloroacetic acid and aldehydes, as demonstrated in and . Its structural complexity and substituent diversity make it a candidate for antimicrobial, anticancer, and anti-inflammatory applications .

Properties

IUPAC Name

ethyl (2E)-7-methyl-5-(4-methylsulfanylphenyl)-2-[(2-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S2/c1-4-32-23(29)20-14(2)25-24-26(21(20)15-9-11-17(33-3)12-10-15)22(28)19(34-24)13-16-7-5-6-8-18(16)27(30)31/h5-13,21H,4H2,1-3H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVMWNQJQJUPCG-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=CC=C4[N+](=O)[O-])S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C\C4=CC=CC=C4[N+](=O)[O-])/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(2-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidine, a class of compounds recognized for their diverse biological activities. Recent studies have highlighted their potential as antitumor agents, antimicrobial agents, and inhibitors of various biological pathways.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H18N2O4S\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}

This structure includes:

  • A thiazolo[3,2-a]pyrimidine core.
  • Functional groups such as a nitro group and a methylthio group that are crucial for its biological activity.

Antitumor Activity

Thiazolo[3,2-a]pyrimidine derivatives have shown significant antitumor properties. For instance, in vitro studies indicated that related compounds exhibit high cytotoxicity against various cancer cell lines such as M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. The compound is expected to exhibit similar properties due to its structural similarities with known active derivatives.

Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AM-HeLa10
Compound BMCF-715
Compound CPC320
(E)-ethyl 7-methyl...M-HeLaTBDThis study

Antimicrobial Activity

The antimicrobial effects of thiazolo[3,2-a]pyrimidine derivatives have been well-documented. Research indicates that these compounds can inhibit the growth of various bacteria including Staphylococcus aureus and Escherichia coli. The presence of the methylthio group in the compound may enhance its lipophilicity and facilitate better membrane penetration.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

CompoundBacterial StrainZone of Inhibition (mm)Reference
Compound DS. aureus15
Compound EE. coli12
(E)-ethyl 7-methyl...P. aeruginosaTBDThis study

The biological activity of thiazolo[3,2-a]pyrimidine derivatives is often attributed to their ability to interact with specific enzymes or receptors within cells. For example:

  • Acetylcholinesterase Inhibition : Some derivatives act as potent inhibitors of acetylcholinesterase, which is crucial for neurotransmitter regulation.
  • Antileishmanial Effects : Certain compounds have demonstrated efficacy against Leishmania species, suggesting potential applications in treating parasitic infections.

Case Studies

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various thiazolo[3,2-a]pyrimidine derivatives on human cancer cell lines. The findings indicated that modifications to the substituents significantly impacted the cytotoxicity levels, with certain compounds showing up to twice the effectiveness compared to standard chemotherapeutics like Sorafenib .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of synthesized thiazolo derivatives against clinical isolates. Results showed that compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains of bacteria .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds containing thiazolo[3,2-a]pyrimidine moieties exhibit promising anticancer properties. A study demonstrated that derivatives of thiazolo[3,2-a]pyrimidines can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of substituents like methylthio and nitro groups enhances their biological activity, making them suitable candidates for further development as anticancer agents .

2. Antimicrobial Properties
The compound has shown potential antimicrobial activity against a range of pathogens. In vitro studies have reported that thiazolo[3,2-a]pyrimidine derivatives can inhibit the growth of bacteria and fungi, suggesting their application in developing new antibiotics or antifungal agents .

3. Anti-inflammatory Effects
Compounds similar to (E)-ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(2-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate have been investigated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases .

Agrochemical Applications

1. Pesticidal Activity
The structural features of this compound suggest its utility in agrochemicals as a pesticide or herbicide. Preliminary studies indicate that compounds with similar structures can exhibit herbicidal activity against various weed species, making them candidates for further exploration in agricultural applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key structural components and their associated biological activities:

Structural FeatureBiological ActivityReference
Methylthio groupEnhanced antimicrobial
Nitro groupIncreased anticancer activity
Ethyl carboxylateImproved solubility

Case Studies

1. Synthesis and Characterization
A detailed study on the synthesis of thiazolo[3,2-a]pyrimidines highlighted methods for obtaining this compound through various chemical reactions involving key precursors such as malononitrile and substituted benzaldehydes. The characterization was performed using techniques like NMR and X-ray crystallography to confirm the structure and purity .

2. Biological Testing
In vivo testing on animal models has shown that derivatives of this compound can significantly reduce tumor size in xenograft models, indicating strong potential for therapeutic use in oncology. The mechanisms of action were explored through various assays that revealed pathways involved in apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues are compared in Table 1 , highlighting substituent variations and their implications:

Compound Name (CAS/ID) Position 5 Substituent Position 2 Substituent Key Properties/Applications Reference
Target Compound 4-(Methylthio)phenyl 2-Nitrobenzylidene Potential antimicrobial/antitumor
Ethyl 5-[4-(methoxycarbonyl)phenyl]-... (609795-94-0) 4-(Methoxycarbonyl)phenyl 2-Nitrobenzylidene Enhanced electron-withdrawing effects
Ethyl 5-(4-(methylthio)phenyl)-... (612076-56-9) 4-(Methylthio)phenyl 3-Chlorobenzylidene Increased halogen bonding potential
Ethyl 5-(4-bromophenyl)-... (Molbank 2023) 4-Bromophenyl Unsubstituted π-Halogen interactions in crystallinity
Compound 11a () 5-Methylfuran-2-yl 2,4,6-Trimethylbenzylidene Antibacterial activity (68% yield)
Mannich base derivatives () 2-Chlorophenyl Morpholinomethyl Broad-spectrum antimicrobial activity

Substituent Analysis :

  • Nitro vs. Chloro/Methyl Groups (Position 2) : The 2-nitro group in the target compound enhances electrophilicity and π-π stacking compared to 3-chloro (612076-56-9) or methyl groups (11a). This may improve DNA intercalation in anticancer applications .
  • Methylthio vs.

Physicochemical Properties

  • Melting Points: The target compound’s melting point is unreported, but analogues like 11a (243–246°C) and 11b (213–215°C) suggest that nitro substituents increase thermal stability over cyano groups .
  • Solubility: Ethyl esters (e.g., 609795-94-0) exhibit moderate water solubility, while morpholinomethyl derivatives () show improved solubility due to hydrogen bonding .

Crystallographic and Electronic Properties

  • Hydrogen Bonding : highlights that 4-(methylthio)phenyl and nitro groups participate in C–H···O and N–H···S interactions, stabilizing crystal lattices. This contrasts with halogen-bonded structures (e.g., 4-bromophenyl in ) .
  • Planarity : The E-configured benzylidene group in the target compound promotes coplanarity with the thiazolo[3,2-a]pyrimidine core, enhancing π-stacking in solid-state structures .

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